3-Iodo-2-methoxyisonicotinonitrile
Overview
Description
3-Iodo-2-methoxyisonicotinonitrile is a chemical compound with the CAS Number: 908279-57-2 . It has a molecular weight of 260.03 . The compound appears as a white to off-white powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 3-iodo-2-methoxyisonicotinonitrile . The InChI code is 1S/C7H5IN2O/c1-11-7-6(8)5(4-9)2-3-10-7/h2-3H,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 163-164°C . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Scientific Research Applications
Transition Metal Compounds
Research on transition metal compounds, including oxides, nitrides, carbides, and sulfides, shows their significant impact in materials science, catalysis, and environmental science. These compounds are studied for their electronic, structural properties, and chemical reactivities using techniques like Near-edge X-ray absorption fine structure (NEXAFS) (Chen, 1998).
Nanoparticulate Systems in Biomedicine
Iron oxide nanoparticles have been explored for their potential in biomedical applications, such as MRI, molecular imaging, and drug delivery, thanks to their magnetic properties and biocompatibility (El-Hammadi & Arias, 2015).
Heterojunction Photoactive Nanocomposites
Graphitic carbon nitride-based heterojunction nanocomposites have been investigated for environmental remediation and solar energy storage, demonstrating the importance of these materials in sustainable technology development (Huang et al., 2018).
Nitrogen Management in Agriculture
Effective nitrogen management strategies are crucial for reducing nitrate leaching in agricultural settings, highlighting the environmental impact of agricultural practices and the need for research in this area (Dinnes et al., 2002).
Nanostructured Electrode Materials
Nanostructured materials based on transition metal nitrides have shown promise for energy storage and fuel cells, indicating the potential of these materials in addressing the need for sustainable energy sources (Dong et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-iodo-2-methoxypyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c1-11-7-6(8)5(4-9)2-3-10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOLCZUNZRIELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474393 | |
Record name | 3-Iodo-2-methoxyisonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2-methoxyisonicotinonitrile | |
CAS RN |
908279-57-2 | |
Record name | 3-Iodo-2-methoxy-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=908279-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-2-methoxyisonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.